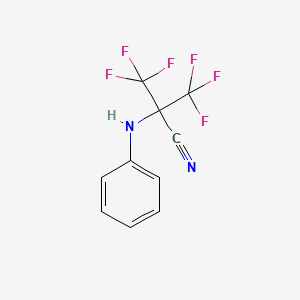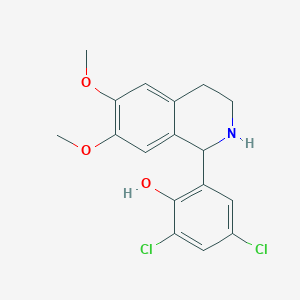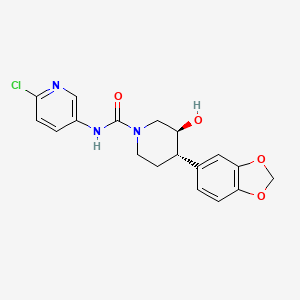![molecular formula C28H35N5 B3824185 4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine](/img/structure/B3824185.png)
4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine
概要
説明
4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrimidine core with two styryl groups substituted at the 4 and 6 positions, each containing a diethylamino group. The presence of these functional groups imparts distinct electronic and photophysical properties to the molecule, making it of significant interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine typically involves a multi-step process. One common method starts with the preparation of 4,6-dimethyl-2-phenylpyrimidine, which undergoes a double Knoevenagel reaction with 4-bromobenzaldehyde. This intermediate product is then subjected to a double Suzuki–Miyaura cross-coupling reaction with 4-(N,N-diphenylamino)phenylboronic acid . The reaction conditions often involve the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the electronic properties of the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings, altering the compound’s properties.
科学的研究の応用
4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific cellular pathways.
作用機序
The mechanism of action of 4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine involves its interaction with molecular targets through its electron-donating and electron-withdrawing groups. The pyrimidine core acts as an electron-withdrawing moiety, while the diethylamino groups serve as electron donors. This push-pull electronic structure facilitates charge transfer processes, which are crucial for its photophysical properties . The compound can form hydrogen bonds and participate in protonation, further influencing its behavior in various environments.
類似化合物との比較
Similar Compounds
4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound shares a similar pyridine core and diethylamino groups but differs in the substitution pattern and additional functional groups.
4,6-distyrylpyrimidine derivatives: These compounds have similar styryl groups but may vary in the nature of the substituents on the aromatic rings.
4-(dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran: This compound features a pyran ring instead of a pyrimidine core and has different electronic properties.
Uniqueness
4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine stands out due to its unique combination of a pyrimidine core with styryl and diethylamino groups. This structure imparts distinct electronic and photophysical properties, making it highly valuable in various research and industrial applications.
特性
IUPAC Name |
4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5/c1-5-32(6-2)26-17-11-22(12-18-26)9-15-24-21-25(31-28(29)30-24)16-10-23-13-19-27(20-14-23)33(7-3)8-4/h9-21H,5-8H2,1-4H3,(H2,29,30,31)/b15-9+,16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYCHFVBCXKHLV-KAVGSWPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC(=NC(=N2)N)C=CC3=CC=C(C=C3)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC(=NC(=N2)N)/C=C/C3=CC=C(C=C3)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2,2-bis(trifluoromethyl)-2H-aziren-3-yl]piperidine](/img/structure/B3824107.png)


![2-(4-hydroxy-3,5-dimethoxybenzylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3824136.png)

![N-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B3824151.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]nicotinamide](/img/structure/B3824158.png)


![2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3824174.png)

![2-butyl-5-(4-isopropylphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B3824184.png)
![ethyl hydrogen [2-(butylamino)ethyl]phosphonate](/img/structure/B3824189.png)
